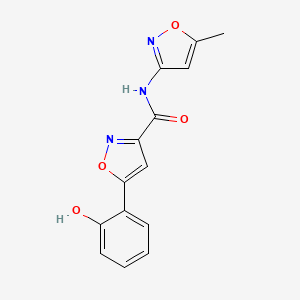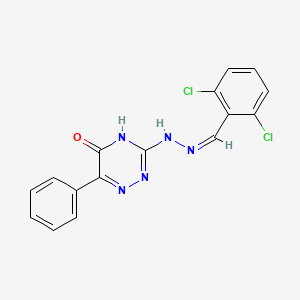![molecular formula C21H29N3O3 B6138245 (3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6138245.png)
(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. The compound has been synthesized using various methods and has shown promising results in preclinical studies. In
Mechanism of Action
The exact mechanism of action of (3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It may also work by modulating neurotransmitter systems in the brain.
Biochemical and physiological effects:
(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function and to protect against neurodegeneration. Additionally, it has been shown to have antiviral effects against certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol in lab experiments is its potential as a therapeutic agent. It has shown promising results in preclinical studies and may have applications in the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Future Directions
There are several future directions for research on (3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent. Another direction is to explore its potential as a treatment for viral infections. Additionally, future research could investigate its potential as a neuroprotective agent and its effects on cognitive function.
Synthesis Methods
The synthesis of (3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol has been achieved using several methods. One of the most commonly used methods involves the reaction of 6-ethoxy-2-quinolinecarboxaldehyde with 4-morpholin-4-ylpiperidine in the presence of a reducing agent. Another method involves the reaction of 6-ethoxy-2-quinolinecarboxaldehyde with 4-morpholin-4-ylpiperidine in the presence of a catalyst.
Scientific Research Applications
(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol has shown potential as a therapeutic agent in preclinical studies. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
properties
IUPAC Name |
(3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-2-27-18-5-6-19-16(13-18)3-4-17(22-19)14-23-8-7-20(21(25)15-23)24-9-11-26-12-10-24/h3-6,13,20-21,25H,2,7-12,14-15H2,1H3/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCZSMSEKUBACK-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CCC(C(C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)CN3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-[(6-ethoxyquinolin-2-yl)methyl]-4-morpholin-4-ylpiperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6138203.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6138205.png)
![8-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6138210.png)
![5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6138221.png)

![1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6138233.png)


![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6138261.png)
![2-mercapto-3-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138266.png)